Home > Products > Screening Compounds P115940 > N-(3-bromophenyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide
N-(3-bromophenyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide - 1351642-20-0

N-(3-bromophenyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide

Catalog Number: EVT-3072761
CAS Number: 1351642-20-0
Molecular Formula: C14H10BrN5O
Molecular Weight: 344.172
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

6-[(Ethylcarbamoyl)amino]-4-(1H-pyrazol-1-yl)-N-(pyridin-3-yl)pyridine-3-carboxamide

Compound Description: 6-[(Ethylcarbamoyl)amino]-4-(1H-pyrazol-1-yl)-N-(pyridin-3-yl)pyridine-3-carboxamide belongs to a series of pyridine-3-carboxamide inhibitors designed to target DNA gyrase and DNA topoisomerase IV. [] These compounds show promising antibacterial properties. [] Crystal structure analysis confirmed the computationally predicted binding mode of this compound. [] The compound also exhibited favorable drug-likeness properties based on in vitro ADME data. []

Relevance: This compound shares a significant structural similarity with N-(3-bromophenyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide. Both molecules feature a central pyridine (or pyridazine) ring substituted with a carboxamide group and a 1H-pyrazol-1-yl moiety. The key difference lies in the additional ethylcarbamoyl amino group at position 6 of the pyridine ring and the pyridin-3-yl group on the carboxamide in 6-[(Ethylcarbamoyl)amino]-4-(1H-pyrazol-1-yl)-N-(pyridin-3-yl)pyridine-3-carboxamide.

N-[6-(4-Butanoyl-5-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]-5-chloro-1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1H-indole-3-carboxamide (SAR216471)

Compound Description: SAR216471 is a potent, highly selective, and reversible P2Y12 receptor antagonist. [] It shows exceptional inhibitory activity against ADP-induced platelet aggregation, making it a promising candidate for antiplatelet therapy. [] This compound also demonstrates potent in vivo antiplatelet and antithrombotic activities. []

6-Methyl-5-(1-methyl-1H-pyrazol-5-yl)-N-{[5-(methylsulfonyl)pyridin-2-yl]methyl}-2-oxo-1-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide (AZD9668)

Compound Description: AZD9668 is a novel, orally active inhibitor of neutrophil elastase (NE). [] It binds reversibly to NE, unlike other NE inhibitors, and exhibits high selectivity for NE over other neutrophil-derived serine proteases. [] AZD9668 effectively inhibits plasma NE activity in whole blood and cell-based assays. [] Its efficacy has been demonstrated in various animal models of lung inflammation and damage, highlighting its potential for treating NE-driven respiratory diseases. []

Relevance: While not sharing the pyridazine core, AZD9668 contains a 1-methyl-1H-pyrazol-5-yl moiety similar to the 1H-pyrazol-1-yl substitution in N-(3-bromophenyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide. This highlights a potential interest in pyrazole derivatives for targeting various therapeutic areas.

6-(1-(4-Cyanophenyl)-1H-pyrazol-5-yl)-N-ethyl-5-methyl-3-oxo-4-(3-(trifluoromethyl)phenyl)-3,4-dihydropyrazine-2-carboxamide (AZD9819)

Compound Description: AZD9819 is another human neutrophil elastase inhibitor. [] This compound undergoes an unusual lipid peroxide-mediated epoxidation and rearrangement in blood plasma, resulting in the formation of a five-membered oxazole derivative. [] This metabolic transformation was investigated using various techniques including mass spectrometry, NMR, X-ray crystallography, and 18O labeling studies. []

Relevance: AZD9819 features a pyrazole ring substituted at position 1 with a 4-cyanophenyl group, closely resembling the 1H-pyrazol-1-yl structure present in N-(3-bromophenyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide. The presence of the pyrazole ring and carboxamide group in both compounds suggests a possible shared chemical space for exploring elastase inhibition.

N-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-((6-((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide (Acrizanib)

Compound Description: Acrizanib is a potent VEGFR-2 inhibitor with potential as a topical ocular therapy for neovascular age-related macular degeneration. [] It displays promising efficacy in rodent models of choroidal neovascularization (CNV) and exhibits limited systemic exposure after topical ocular administration. []

Relevance: Acrizanib, while lacking the pyridazine structure of N-(3-bromophenyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide, features a 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl group attached to an indole-1-carboxamide. This structural similarity highlights the versatility of pyrazole derivatives in designing inhibitors for various targets.

Overview

N-(3-bromophenyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide is a complex organic compound that belongs to the class of pyridazine derivatives. This compound features a bromophenyl group and a pyrazole moiety, which are known for their significant biological activities. The synthesis and characterization of such compounds have garnered attention in medicinal chemistry due to their potential therapeutic applications.

Source and Classification

This compound can be classified under heterocyclic compounds, specifically as a pyridazine derivative. Pyridazines are five-membered aromatic rings containing two nitrogen atoms, which contribute to their reactivity and biological properties. The presence of the pyrazole group further enhances the pharmacological profile of this compound, making it a subject of interest in drug discovery and development.

Synthesis Analysis

Methods

The synthesis of N-(3-bromophenyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide typically involves multi-step reactions starting from readily available precursors. Common methods include:

  1. Cyclocondensation Reactions: These reactions involve the condensation of hydrazines with carbonyl compounds to form pyrazoles. For instance, the reaction of 3-bromobenzaldehyde with hydrazine derivatives can yield substituted pyrazoles, which can then be further reacted to introduce the pyridazine structure .
  2. Functionalization Techniques: Following the formation of the pyrazole, further functionalization can occur via electrophilic aromatic substitution or nucleophilic addition to introduce the carboxamide group at the pyridazine position .

Technical Details

The synthesis may require specific catalysts or conditions, such as:

  • Use of solvents like ethanol or methanol.
  • Catalysts like copper salts or iodine to facilitate cyclization.
  • Temperature control to optimize yields and selectivity.
Molecular Structure Analysis

Structure

The molecular structure of N-(3-bromophenyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide can be represented as follows:

  • Molecular Formula: C12_{12}H10_{10}BrN5_5O
  • Molecular Weight: Approximately 305.15 g/mol

Data

The compound's structure includes:

  • A bromine atom attached to a phenyl ring.
  • A pyrazole ring connected to a pyridazine core.
  • A carboxamide functional group that contributes to its solubility and reactivity.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) are typically employed for structural confirmation.

Chemical Reactions Analysis

Reactions

N-(3-bromophenyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide may undergo various chemical reactions, including:

  1. Electrophilic Substitution: The bromine atom can act as a leaving group in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.
  2. Hydrolysis: The carboxamide group may hydrolyze under acidic or basic conditions, leading to the formation of corresponding carboxylic acids.

Technical Details

The reactivity is influenced by:

  • The electron-withdrawing nature of the bromine atom.
  • The presence of nitrogen atoms in the heterocycles, which can stabilize intermediates during reactions.
Mechanism of Action

The mechanism of action for N-(3-bromophenyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide primarily revolves around its interaction with biological targets such as enzymes or receptors.

Process

  1. Binding Affinity: The compound may exhibit high binding affinity towards specific proteins due to its structural features.
  2. Inhibition Mechanisms: It could act as an inhibitor by blocking active sites or disrupting protein-protein interactions, potentially leading to therapeutic effects against diseases like cancer or inflammation.

Data

Studies have shown that derivatives containing pyrazole and pyridazine motifs often exhibit anti-inflammatory and anticancer properties, making them valuable in pharmaceutical research .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid crystalline substance.
  • Solubility: Soluble in polar solvents such as dimethyl sulfoxide and methanol; limited solubility in non-polar solvents.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may decompose under extreme pH or temperature conditions.
  • Reactivity: Reacts with strong acids or bases; sensitive to light due to potential photochemical reactions.

Relevant analyses often include melting point determination, solubility tests, and stability assessments under various conditions.

Applications

N-(3-bromophenyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide has several potential applications:

  1. Medicinal Chemistry: As a lead compound in drug development targeting inflammatory diseases or cancer.
  2. Biological Research: Used in studies investigating enzyme inhibition or receptor modulation.
  3. Agricultural Chemistry: Potential use in developing agrochemicals for pest control due to its biological activity against certain pathogens .

Properties

CAS Number

1351642-20-0

Product Name

N-(3-bromophenyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide

IUPAC Name

N-(3-bromophenyl)-6-pyrazol-1-ylpyridazine-3-carboxamide

Molecular Formula

C14H10BrN5O

Molecular Weight

344.172

InChI

InChI=1S/C14H10BrN5O/c15-10-3-1-4-11(9-10)17-14(21)12-5-6-13(19-18-12)20-8-2-7-16-20/h1-9H,(H,17,21)

InChI Key

PWMUUVZEUUECJH-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Br)NC(=O)C2=NN=C(C=C2)N3C=CC=N3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.